molecular formula C16H21N3O2 B4416694 2-methoxy-N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide

2-methoxy-N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide

Cat. No. B4416694
M. Wt: 287.36 g/mol
InChI Key: URRZGNADJIOIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound, also known as MMBI, belongs to the class of benzimidazole derivatives and has been shown to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood, but it has been suggested that the compound exerts its effects through the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of MAPKs, which are involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that play a role in inflammation. This compound has also been shown to possess anti-oxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-methoxy-N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide in lab experiments is its high purity and yield, which make it a suitable candidate for further scientific research. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound for use in lab experiments. One limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-methoxy-N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide. One potential area of investigation is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of novel this compound derivatives may provide new insights into the potential therapeutic applications of this compound.

Scientific Research Applications

2-methoxy-N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-methoxy-N-[1-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11(2)9-19-14-8-6-5-7-13(14)18-16(19)12(3)17-15(20)10-21-4/h5-8,12H,1,9-10H2,2-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRZGNADJIOIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC(=C)C)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide

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